(E)-nonadec-7-enoic acid
Overview
Description
7E-nonadecenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It is characterized by the presence of a double bond at the 7th carbon position in the E-configuration. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7E-nonadecenoic acid typically involves the selective hydrogenation of polyunsaturated fatty acids or the elongation of shorter-chain fatty acids. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production of 7E-nonadecenoic acid may involve the extraction and purification from natural sources such as plant oils or microbial fermentation. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .
Chemical Reactions Analysis
Types of Reactions
7E-nonadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can yield nonadecanoic acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond position using reagents like bromine (Br2) or chlorine (Cl2)
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Nonadecanoic acid
Substitution: Halogenated derivatives
Scientific Research Applications
7E-nonadecenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants .
Mechanism of Action
The mechanism of action of 7E-nonadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved may include lipid signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Nonadecanoic acid: A saturated fatty acid with no double bonds.
10E-nonadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position.
10Z-nonadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position in the Z-configuration
Uniqueness
7E-nonadecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its E-configuration at the 7th carbon position differentiates it from other nonadecenoic acids, affecting its reactivity and interaction with biological systems .
Properties
IUPAC Name |
(E)-nonadec-7-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJMRUSWQBXNI-OUKQBFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313008 | |
Record name | (7E)-7-Nonadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191544-99-7 | |
Record name | (7E)-7-Nonadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191544-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7E)-7-Nonadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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